
Mabuprofen
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de mabuprofen implica la amidación del ibuprofeno con una amina adecuada. La reacción típicamente ocurre en condiciones suaves, utilizando un agente de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano (THF) a temperatura ambiente .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Key Synthetic Routes for Ibuprofen
Ibuprofen is synthesized via three primary industrial methods: the BHC process , the Bogdan continuous-flow process , and an enzymatic modification of the Bogdan pathway.
BHC Process (Boots–Hoechst–Celanese)
This three-step batch process involves:
-
Friedel-Crafts acylation : Isobutylbenzene reacts with acetic anhydride in the presence of HF to form 4-isobutylacetophenone (85% conversion, 81% selectivity) .
-
Hydrogenation : The ketone is reduced to isobutylphenylethanol using Raney Nickel (99% conversion, 98.5% selectivity) .
-
Carbonylation : Reaction with CO under high pressure (165 atm) catalyzed by PdCl₂ yields ibuprofen (99% conversion, 96.6% selectivity) .
Critical Data
Step | Catalyst | Temperature | Pressure | Time | Yield |
---|---|---|---|---|---|
Friedel-Crafts | HF | 80°C | 10 atm | 3 hr | 85% |
Hydrogenation | Raney Nickel | 70°C | 6.89 atm | 3 hr | >99% |
Carbonylation | PdCl₂/PPh₃ | 130°C | 165 atm | 2.6 hr | 99% |
Limitations : High energy consumption (9-hour total reaction time) and reliance on toxic HF .
Bogdan Continuous-Flow Process
Developed in 2009, this method reduces reaction time to 15 minutes using microreactors :
-
Friedel-Crafts acylation : Isobutylbenzene and propionic acid react with triflic acid (TfOH) at 150°C (92% conversion) .
-
1,2-Aryl migration : Diacetoxyiodobenzene mediates rearrangement in methanol (98% conversion) .
-
Saponification : KOH hydrolyzes the ester to ibuprofen-K⁺ (99% conversion) .
Critical Data
Step | Catalyst | Temperature | Time | Yield |
---|---|---|---|---|
Friedel-Crafts | TfOH | 150°C | 10 min | 92% |
Aryl Migration | PhI(OAc)₂/TfOH | 50°C | 2 min | 98% |
Saponification | KOH | 65°C | 3 min | 99% |
Enzymatic Saponification (Modified Bogdan Process)
The final step of the Bogdan process is replaced with enzymatic hydrolysis using Amano lipase or Mycobacterium smegmatis (MsAcT) in ionic liquids :
-
Optimal conditions : 50°C, 3 hours, [BMIM][PF₆]/phosphate buffer.
-
Yields : 70% (Amano lipase), 57% (MsAcT), and 48% (EnginZyme lipase) .
Advantages : Eliminates harsh bases (e.g., KOH), reduces waste, and simplifies purification .
Stability and Degradation Reactions
Ibuprofen undergoes pH- and temperature-dependent degradation:
-
Hydrolysis : Degrades to 2-(4-isobutylphenyl)propanoic acid derivatives in aqueous solutions.
-
Oxidation : Cytochrome P450 isoforms (CYP2C9, CYP2C19) metabolize ibuprofen to 2-hydroxy- and 3-hydroxy derivatives, followed by glucuronidation .
Kinetic Data (Aqueous Stability)
pH | Activation Energy (Eₐ, kcal/mol) | Degradation Rate (k, hr⁻¹) at 60°C |
---|---|---|
3 | 19.17 | 0.021 |
7 | 22.45 | 0.035 |
8 | 21.16 | 0.042 |
Continuous Alkylation via Superbases
-
Method : KO⁺tBu/tBuLi-mediated deprotonation of p-xylene, followed by sequential alkylation with MeOTf, iPrI, and CO₂ .
-
Yield : 50% over three steps (2.3 g ibuprofen in 10 minutes) .
Mechanistic Insights
-
COX Inhibition : Ibuprofen binds reversibly to cyclooxygenase (COX) via a salt bridge between its carboxylate and Arg-120 of COX-2, confirmed by thermal denaturation assays .
-
Conformational Flexibility : Gas-phase rotational spectroscopy identifies four low-energy conformers, with the isobutyl group showing significant flexibility .
Aplicaciones Científicas De Investigación
Pain Management
Mabuprofen, like ibuprofen, is expected to be effective in managing various types of pain due to its anti-inflammatory properties. Its applications include:
- Acute Pain Relief : Effective for conditions such as headaches, dental pain, and postoperative pain.
- Chronic Pain Management : Used in chronic conditions like osteoarthritis and rheumatoid arthritis to alleviate inflammation and pain.
Table 1: Common Applications of this compound in Pain Management
Application | Description |
---|---|
Acute Pain | Relief from headaches, dental pain, and surgery-related pain |
Chronic Conditions | Management of osteoarthritis and rheumatoid arthritis |
Anti-Inflammatory Uses
This compound's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. This makes it applicable in:
- Rheumatoid Arthritis : Reducing joint inflammation and pain.
- Cystic Fibrosis : High doses have shown promise in decreasing lung inflammation.
Pediatric Applications
This compound may also be beneficial in pediatric medicine. Ibuprofen has been used for:
- Fever Reduction : Effective in lowering fever in children.
- Dysmenorrhea : Managing menstrual cramps in adolescent females.
Investigational Uses
Research has explored additional applications for this compound beyond traditional uses:
- Neurodegenerative Diseases : Studies suggest potential benefits in conditions like Alzheimer's disease and Parkinson's disease due to its anti-inflammatory effects on neuroinflammation.
- Cancer Research : Investigations into its role in reducing the risk or progression of certain cancers are ongoing.
Case Studies and Clinical Findings
Several case studies provide insights into the safety and efficacy of this compound-like compounds:
- A study indicated that high doses of ibuprofen could lead to adverse effects such as Stevens-Johnson syndrome and liver injuries, highlighting the importance of monitoring dosages and patient responses .
- Another investigation showed that while ibuprofen is effective for pain relief post-surgery, it may require higher doses compared to other NSAIDs due to varying efficacy profiles .
Table 2: Summary of Case Studies
Mecanismo De Acción
Mabuprofen ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasa (COX), que participan en la síntesis de prostaglandinas. Las prostaglandinas son mediadoras del dolor, la inflamación y la fiebre. Al inhibir las enzimas COX, this compound reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación . Los objetivos moleculares de this compound incluyen las enzimas COX-1 y COX-2, y actúa a través de la vía del ácido araquidónico .
Comparación Con Compuestos Similares
Compuestos similares
Ibuprofeno: El compuesto madre de mabuprofen, ampliamente utilizado como un AINE.
Naproxeno: Otro AINE con propiedades antiinflamatorias y analgésicas similares.
Ketoprofeno: Un AINE con un mecanismo de acción y usos terapéuticos similares
Singularidad de this compound
This compound es único debido a su estructura de amida, que permite la aplicación tópica y la administración dirigida a los tejidos inflamados. Esto reduce los efectos secundarios sistémicos comúnmente asociados con los AINE orales. Además, la naturaleza profármaco de this compound garantiza que se active en el sitio de la inflamación, mejorando su eficacia terapéutica .
Actividad Biológica
Mabuprofen, a derivative of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits various biological activities. The compound is primarily recognized for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical implications, case studies, and relevant research findings.
This compound functions similarly to ibuprofen by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The primary pathways involved include:
- Cyclooxygenase Pathway : Inhibits the conversion of arachidonic acid to prostaglandins.
- Endocannabinoid Metabolism : Recent studies suggest that this compound may also inhibit endocannabinoid metabolism, enhancing analgesic effects through increased endocannabinoid availability .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Analgesic | Effective in reducing pain associated with various conditions such as arthritis. |
Anti-inflammatory | Reduces inflammation in conditions like rheumatoid arthritis and osteoarthritis. |
Antipyretic | Lowers fever by acting on the hypothalamus to regulate body temperature. |
Clinical Implications
This compound has been studied for its potential benefits in various clinical scenarios:
- Pain Management : It has been shown to provide effective pain relief in conditions such as osteoarthritis and postoperative pain .
- Inflammatory Disorders : this compound's anti-inflammatory properties make it suitable for treating chronic inflammatory diseases .
- Cardiovascular Risks : Long-term use of NSAIDs like this compound has been associated with an increased risk of cardiovascular events, particularly at high doses .
Case Study 1: Osteoarthritis Management
A 68-year-old male patient with osteoarthritis was prescribed this compound at a dosage of 600 mg three times daily. His treatment resulted in significant pain relief and improved mobility without notable adverse effects during a six-month follow-up period .
Case Study 2: Adverse Reactions
A pediatric case reported a 9-year-old girl who developed Stevens-Johnson syndrome and acute liver injury after taking ibuprofen suspension. This case highlights the potential severe adverse reactions associated with NSAID use, emphasizing the need for caution in prescribing these medications .
Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- A study indicated that low doses of ibuprofen may have protective effects against Alzheimer's disease when administered over extended periods .
- Another investigation revealed that ibuprofen was more effective than paracetamol in managing fever due to uncomplicated falciparum malaria, suggesting its potential utility in infectious diseases .
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(18)16-8-9-17/h4-7,11-12,17H,8-10H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUNCHERKJFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868676 | |
Record name | N-(2-Hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82821-47-4, 83394-44-9 | |
Record name | N-(2-Hydroxyethyl)-α-methyl-4-(2-methylpropyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82821-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mabuprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082821474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetamide, N-(2-hydroxyethyl)-alpha-methyl-4-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083394449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-N-(2-hydroxyethyl)-2-[4-(2-methylpropyl)phenyl]propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MABUPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02B8S6J90B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.